molecular formula C13H8ClNO4 B6393518 5-(3-Carboxy-4-chlorophenyl)picolinic acid CAS No. 1261932-74-4

5-(3-Carboxy-4-chlorophenyl)picolinic acid

Cat. No.: B6393518
CAS No.: 1261932-74-4
M. Wt: 277.66 g/mol
InChI Key: LSCGSHBIFQGUIX-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)picolinic acid is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a carboxyl group and a chlorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-7(5-9(10)12(16)17)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGSHBIFQGUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)picolinic acid typically involves the reaction of 3,4-dichlorobenzoic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)picolinic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative of pyridinecarboxylic acid with a single carboxyl group.

    Nicotinic acid (Niacin): Another derivative of pyridinecarboxylic acid with a carboxyl group at a different position.

    Isonicotinic acid: A derivative with the carboxyl group located at the 4-position of the pyridine ring.

Uniqueness

5-(3-Carboxy-4-chlorophenyl)picolinic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness allows it to interact differently with molecular targets and participate in specific chemical reactions.

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